N-(5-chloro-2-methoxyphenyl)-2-(4-(mesitylsulfonyl)piperazin-1-yl)acetamide

Description

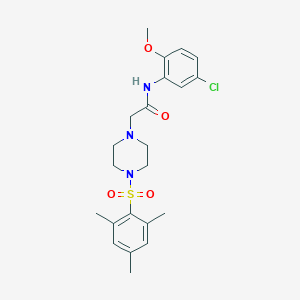

N-(5-chloro-2-methoxyphenyl)-2-(4-(mesitylsulfonyl)piperazin-1-yl)acetamide is a synthetic acetamide derivative characterized by a piperazine core functionalized with a mesitylsulfonyl group (2,4,6-trimethylbenzenesulfonyl) and an acetamide-linked 5-chloro-2-methoxyphenyl moiety. The mesitylsulfonyl group imparts steric bulk and electron-withdrawing properties, while the chloro and methoxy substituents on the phenyl ring modulate electronic and hydrophobic interactions. Its structural features align with derivatives studied for antimicrobial, enzyme inhibitory, and anti-inflammatory activities .

Properties

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-2-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28ClN3O4S/c1-15-11-16(2)22(17(3)12-15)31(28,29)26-9-7-25(8-10-26)14-21(27)24-19-13-18(23)5-6-20(19)30-4/h5-6,11-13H,7-10,14H2,1-4H3,(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQPWSLKRFSRWFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)CC(=O)NC3=C(C=CC(=C3)Cl)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-(4-(mesitylsulfonyl)piperazin-1-yl)acetamide (CAS No. 890599-88-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, drawing from diverse research studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 466 g/mol. The compound features a piperazine ring and a mesitylsulfonyl group , which contribute to its unique pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C22H28ClN3O4S |

| Molecular Weight | 466 g/mol |

| CAS Number | 890599-88-9 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, where starting materials undergo various transformations to yield the final product. The presence of both the piperazine and sulfonyl moieties is crucial for enhancing the compound's biological activity.

Anticancer Activity

Phenoxy derivatives, including those related to this compound, have been investigated for their anticancer properties . A study highlighted that certain phenoxy thiazoles exhibited cytotoxic effects against various cancer cell lines with IC50 values around 13 µM . The mechanism often involves the repression of HIF-1α through p53/MDM-2 mediated degradation, indicating that similar mechanisms may be explored for this compound.

Analgesic and Anti-inflammatory Potential

Acetamide derivatives have also been studied for their analgesic and anti-inflammatory activities . Some compounds in this category have shown effects comparable to standard analgesics like paracetamol . This suggests that this compound could potentially exhibit similar therapeutic effects.

Case Studies

A variety of studies have synthesized and tested compounds structurally related to this compound:

- Antimicrobial Screening : A series of acetamide derivatives were synthesized and tested against bacterial strains. The results indicated promising antimicrobial activity, paving the way for further exploration of similar compounds .

- Cytotoxic Studies : Research involving phenoxy derivatives demonstrated significant cytotoxicity against multiple cancer cell lines, suggesting that modifications in the acetamide structure could enhance efficacy against tumors .

- Analgesic Activity : Several studies reported that specific acetamides exhibited notable analgesic properties, indicating potential applications in pain management therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications in Piperazine-Acetamide Derivatives

The table below summarizes key structural analogs and their distinguishing features:

Key Observations :

Pharmacological and Physicochemical Comparisons

Antimicrobial Activity

- : Imidazothiazole-containing analogs (e.g., 5k, 5l) show activity against gram-positive bacteria (e.g., S. aureus) with MIC values <1 µg/mL . The target compound’s mesitylsulfonyl group may reduce bacterial membrane permeability compared to smaller substituents but improve selectivity.

- : Benzo[d]thiazol-5-ylsulfonyl-piperazine derivatives (47, 48) demonstrate broad-spectrum antimicrobial effects, with compound 47 showing an MIC of 2 µg/mL against C. albicans . The target’s chloro-methoxyphenyl group may enhance antifungal activity relative to 3,5-difluorophenyl (47) or thiazol-2-yl (49) groups.

Enzyme Inhibition

- : Thiazole-linked acetamides (e.g., 13, 14) inhibit MMP-2 and MMP-9 with IC₅₀ values of 10–50 nM, attributed to their piperazine-thiazole interactions . The target’s mesitylsulfonyl group could provide stronger hydrogen-bonding interactions with catalytic zinc ions in MMPs.

- : N-substituted acetamides with oxadiazole-thio groups act as lipoxygenase inhibitors (IC₅₀: 0.8–5.2 µM) . The target’s mesitylsulfonyl group may offer superior enzyme affinity compared to oxadiazole derivatives.

Physicochemical Properties

- Lipophilicity : The diphenylacetamide analog () has a higher calculated logP (~4.5) than the target compound (estimated logP ~3.8), suggesting reduced aqueous solubility but enhanced membrane penetration.

- Thermal Stability : Thiazole derivatives () exhibit high melting points (269–303°C), likely due to planar heterocyclic cores. The target compound’s melting point is unreported but expected to be lower due to the flexible mesitylsulfonyl group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.